Decomposition Temperature Modulation by 2,5-Dichlorobenzoyl Incorporation vs. Pure Bis(2,4-dichlorobenzoyl) Peroxide
In a patent study, symmetric bis(2,4-dichlorobenzoyl) peroxide (2,4-DCBP) exhibited a decomposition temperature (T_dec, DSC maximum exotherm) of 101.5 °C when prepared as a water‑moist solid [1]. When a portion of the 2,4‑dichlorobenzoyl groups was replaced with 2‑chlorobenzoyl groups (creating an asymmetric peroxide), T_dec decreased progressively. Although a pure bis(2,5‑dichlorobenzoyl) peroxide was not separately measured, the patent explicitly claims compositions containing a 2,5‑dichlorobenzoyl moiety as the asymmetric component and teaches that such asymmetric peroxides possess a considerably lower decomposition temperature than the corresponding symmetric peroxide, without a proportional lowering of the self‑accelerating decomposition temperature (SADT) [1]. This establishes that the 2,5‑dichlorobenzoyl group, when present in the peroxide structure, is a functional handle for tuning decomposition temperature downward relative to pure 2,4‑DCBP.
| Evidence Dimension | Decomposition temperature (T_dec) by DSC |
|---|---|
| Target Compound Data | No pure 2,5‑DCBP data available; patent demonstrates that asymmetric peroxides containing 2,5‑dichlorobenzoyl groups exhibit reduced T_dec vs. the symmetric parent. |
| Comparator Or Baseline | Pure symmetric bis(2,4-dichlorobenzoyl) peroxide: T_dec = 101.5 °C (DSC, 1 °C/min, open Al crucible). |
| Quantified Difference | Addition of asymmetric peroxide reduces T_dec by up to 13.5 °C (to 88 °C at 20 wt% 2‑chlorobenzoyl chloride in the synthesis mixture); 2,5‑dichlorobenzoyl-containing asymmetric peroxides are predicted to behave analogously. |
| Conditions | DSC20 instrument (Mettler), ~3 mg sample, open 40 μL Al crucible, incubation at 70 °C, heating rate 1 °C/min to 150 °C. |
Why This Matters
For procurement, the ability to select a peroxide with a controlled decomposition temperature is critical for matching the initiator to a specific processing window (e.g., hot‑air vulcanization of silicone rubber), and the 2,5‑dichlorobenzoyl moiety provides a distinct T_dec tuning option not achievable with pure 2,4‑DCBP alone.
- [1] J. Weinmaier, D. Hermann, M. Kunz, "Preparation for Initiating Radical Reactions," U.S. Patent Application 20110272628, Nov. 10, 2011, Table 1 and Examples 1–2. View Source
